4,4,6,6-tetramethyl-4,6-dihydro-1H-furo[3,4-d]imidazole
Description
4,4,6,6-Tetramethyl-4,6-dihydro-1H-furo[3,4-d]imidazole (CAS: 109096-87-9) is a fused heterocyclic compound featuring a furan ring annulated with an imidazole moiety.
Properties
IUPAC Name |
4,4,6,6-tetramethyl-1H-furo[3,4-d]imidazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-8(2)6-7(11-5-10-6)9(3,4)12-8/h5H,1-4H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHXXVLVJHAJNQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C(O1)(C)C)N=CN2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,6,6-tetramethyl-4,6-dihydro-1H-furo[3,4-d]imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,2,5,5-tetramethyltetrahydro-3,4-furandione with an amine source, such as ammonia or primary amines, under acidic or basic conditions . The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
4,4,6,6-tetramethyl-4,6-dihydro-1H-furo[3,4-d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methyl groups and other positions on the furo[3,4-d]imidazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents.
Substitution: Various electrophiles or nucleophiles; reactions can be conducted under acidic, basic, or neutral conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated or hydrogenated products. Substitution reactions can introduce various functional groups onto the furo[3,4-d]imidazole ring.
Scientific Research Applications
4,4,6,6-tetramethyl-4,6-dihydro-1H-furo[3,4-d]imidazole has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4,4,6,6-tetramethyl-4,6-dihydro-1H-furo[3,4-d]imidazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but the compound’s unique structure allows it to engage in specific interactions with biological macromolecules .
Comparison with Similar Compounds
Key Observations :
- Steric Effects : The tetramethyl groups in the target compound likely reduce solubility and increase thermal stability, akin to bulky dithiocarbamato substituents in compound 109 (melting point: 240–241°C) .
- Electronic Effects : Electron-withdrawing groups (e.g., Cl in nitroxide derivatives) enhance radical stability and magnetic interactions, while electron-donating methyl groups favor ferromagnetic coupling .
Physicochemical Properties
Comparative data for selected imidazole derivatives:
*Estimated based on molecular formula.
Key Trends :
- Bulky substituents (e.g., tetramethyl or dithiocarbamato) correlate with higher melting points and crystallinity .
- Nitro groups enhance polarity but may reduce thermal stability compared to methyl groups .
Magnetic and Electronic Properties
- Nitroxide Radicals : Methyl-substituted derivatives (e.g., 1a,b in ) show ferromagnetic interactions (J = +0.5 cm⁻¹), while chloro-substituted analogs (1c) exhibit antiferromagnetic coupling (J = −5.4 cm⁻¹) .
- Electron-Deficient Systems : Nitro-substituted imidazoles (e.g., compound from ) may serve as intermediates in redox-active materials but lack direct magnetic data.
Biological Activity
4,4,6,6-Tetramethyl-4,6-dihydro-1H-furo[3,4-d]imidazole (CAS No. 109096-87-9) is a compound belonging to the class of imidazoles and has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties and other pharmacological effects.
- Molecular Formula : C9H14N2O
- Molecular Weight : 166.22 g/mol
- Chemical Structure : The structure features a furoimidazole framework that is crucial for its biological activity.
Biological Activity Overview
The biological activity of this compound has been primarily investigated in the context of anticancer research. Several studies have highlighted its potential as an anticancer agent.
Anticancer Activity
Recent studies have indicated that imidazole derivatives exhibit significant anticancer properties. For instance:
- Mechanism of Action : Imidazole compounds often function as tubulin polymerization inhibitors. This mechanism is critical as it disrupts the mitotic spindle formation during cell division, leading to apoptosis in cancer cells.
-
Case Studies :
- In a study evaluating various imidazole derivatives against cancer cell lines (HCT-15, HT29, HeLa), certain compounds demonstrated IC50 values ranging from 80 to 200 nM. Although specific data on this compound was limited in this context, the structural similarities suggest potential efficacy against similar targets .
- Another study highlighted that compounds with imidazole rings showed enhanced cytotoxicity against various cancer cell lines compared to standard chemotherapeutics .
Table 1: Summary of Biological Activities
Pharmacological Studies
Pharmacological evaluations have shown promising results for compounds in this class:
Q & A
Q. What synthetic strategies are effective for preparing 4,4,6,6-tetramethyl-4,6-dihydro-1H-furo[3,4-d]imidazole and related imidazole derivatives?
- Methodological Answer : A base-promoted cyclization approach using amidines and ketones has been successfully applied to synthesize spiro-fused imidazolones, which share structural similarities with the target compound. For example, substrates with varying alkyl/aryl groups (e.g., n-C4H9, iso-C3H7) yielded products in 61–86% efficiency under optimized conditions (KOH, DMSO, 80°C) . Adapting this method could involve substituting sterically hindered ketones to stabilize the tetramethyl-substituted furoimidazole core. Key steps include:
- Selecting substrates with bulky substituents to enhance ring stability.
- Optimizing reaction time and temperature to prevent side reactions.
Relevant Data :
| Substrate (R2) | Product | Yield (%) |
|---|---|---|
| n-C4H9 | 3v | 80 |
| iso-C3H7 | 3u | 61 |
| Ph | 3ad | 86 |
Q. How can the molecular conformation of this compound be experimentally determined?
- Methodological Answer : X-ray crystallography and IR spectroscopy are critical for structural elucidation. For tetramethyl derivatives, IR can identify key functional groups (e.g., C=N stretches at ~1666 cm⁻¹) and confirm ring puckering conformations . Computational pre-optimization of possible conformers (e.g., chair vs. boat) using density functional theory (DFT) guides experimental interpretation .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for tetramethyl-substituted heterocycles?
- Methodological Answer : Discrepancies between experimental (e.g., NMR chemical shifts) and computational predictions often arise from solvent effects or dynamic equilibria. To address this:
- Perform variable-temperature NMR to detect conformational flexibility.
- Use hybrid DFT functionals (e.g., B3LYP) with implicit solvent models (e.g., PCM) to improve agreement with experimental data .
Example: IR spectra of similar compounds showed C–O and NH stretches at 1213 cm⁻¹ and 3448 cm⁻¹, respectively, which can be cross-validated with DFT-calculated vibrational modes .
Q. What computational methods are suitable for studying the electronic structure and reactivity of this compound?
Q. How can factorial design optimize reaction conditions for synthesizing derivatives of this compound?
- Methodological Answer : A 2³ factorial design can systematically evaluate variables (e.g., catalyst loading, temperature, solvent polarity). For example:
- Factors : Base strength (KOH vs. NaOH), solvent (DMSO vs. DMF), temperature (60°C vs. 100°C).
- Response : Yield and purity.
This approach identifies synergistic effects and minimizes trial-and-error experimentation .
Applications in Academic Research
Q. What role does this compound play in studying bioactive heterocycles?
- Methodological Answer : The furoimidazole core serves as a scaffold for probing antimicrobial or anticancer activity. Functionalization strategies include:
- Introducing sulfonyl or boronate groups (e.g., 4-fluoro-1-isopropyl-2-methyl-6-dioxaborolan-2-yl derivatives) for target-specific interactions .
- Screening derivatives via molecular docking against enzymes (e.g., cytochrome P450) to prioritize synthesis .
Data Contradiction Analysis
Q. How should researchers address discrepancies between theoretical and experimental bond lengths in the furoimidazole ring?
- Methodological Answer : Discrepancies often stem from basis set limitations or neglect of relativistic effects. Mitigation strategies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
